

An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4,8,11-Tetrathiacyclotetradecane

Cat. No.: B1296586

[Get Quote](#)

A comprehensive review of the nomenclature, structure, and available technical data for **1,4,8,11-tetrathiacyclotetradecane**, addressing the significant disparity in available research compared to its nitrogen analogue.

Introduction

1,4,8,11-Tetrathiacyclotetradecane is a macrocyclic compound containing a 14-membered ring with four sulfur atoms. While its nitrogen-containing counterpart, 1,4,8,11-tetraazacyclotetradecane (commonly known as cyclam), is a subject of extensive research in coordination chemistry and has applications in areas such as medical imaging and drug delivery, publicly available information on **1,4,8,11-tetrathiacyclotetradecane** is notably scarce. This guide aims to provide a detailed account of the available information on the title compound, highlighting its IUPAC name, structure, and the current state of research, while also drawing a clear distinction from its well-documented tetraaza analogue.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is **1,4,8,11-tetrathiacyclotetradecane**. The name is derived as follows:

- "cyclotetradecane" indicates a 14-membered saturated ring structure.
- "thia" specifies the presence of sulfur atoms as heteroatoms in the ring.

- "tetra" denotes that there are four such sulfur atoms.
- "1,4,8,11" are the locants indicating the positions of the sulfur atoms within the ring.

The chemical structure consists of a 14-membered ring with sulfur atoms at the 1, 4, 8, and 11 positions, connected by ethylene and propylene bridges.

Chemical Formula: $C_{10}H_{20}S_4$

Molar Mass: 268.53 g/mol

Structure:


Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1,4,8,11-tetrathiacyclotetradecane** are not widely reported in readily accessible literature. However, general synthetic strategies for macrocyclic thioethers often involve the reaction of a dithiol with a dihaloalkane in the presence of a base under high dilution conditions to favor intramolecular cyclization over polymerization.

A plausible synthetic pathway for **1,4,8,11-tetrathiacyclotetradecane** could involve the reaction of 1,3-propanedithiol with 1,2-dichloroethane, or conversely, the reaction of 1,2-ethanedithiol with 1,3-dichloropropane, in the presence of a suitable base like sodium sulfide or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Illustrative Synthetic Workflow:

Below is a conceptual workflow for a potential synthesis of **1,4,8,11-tetrathiacyclotetradecane**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **1,4,8,11-tetrathiacyclotetradecane**.

Quantitative Data and Physicochemical Properties

There is a significant lack of published quantitative data for **1,4,8,11-tetrathiacyclotetradecane**. Physicochemical properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available in public chemical databases or peer-reviewed literature. This contrasts sharply with its tetraaza analogue, for which extensive data is available.

Property	1,4,8,11-Tetrathiacyclotetradecane	1,4,8,11-Tetraazacyclotetradecane (Cyclam)
CAS Number	Data not readily available	295-37-4
Melting Point	Data not readily available	185-188 °C
Solubility	Data not readily available	Soluble in water

Table 1: Comparison of available data for **1,4,8,11-tetrathiacyclotetradecane** and its tetraaza analogue.

Coordination Chemistry and Potential Applications

Macrocyclic thioethers are known to be excellent ligands for soft metal ions such as copper(I), silver(I), gold(I), palladium(II), platinum(II), and mercury(II). It is therefore expected that **1,4,8,11-tetrathiacyclotetradecane** would form stable complexes with these metal ions. The coordination chemistry of such complexes could be of interest in areas like:

- **Catalysis:** Metal complexes of thioether macrocycles can act as catalysts in various organic reactions.
- **Sensors:** The selective binding of specific metal ions could be utilized in the development of chemical sensors.
- **Extraction and Separation:** The macrocycle could be used for the selective extraction of heavy metal ions from aqueous solutions.

However, without experimental data, these remain theoretical applications. The potential for this compound in drug development is currently unexplored, and there are no known signaling pathways or biological activities associated with it.

Conclusion

1,4,8,11-Tetrathiacyclotetradecane is a structurally interesting macrocyclic thioether. However, there is a stark contrast between the wealth of information available for its nitrogen analogue, cyclam, and the profound lack of data for the tetrathia compound. This guide has

provided the correct IUPAC nomenclature and structure, and has outlined potential synthetic routes and applications based on the general properties of thioether macrocycles. It is evident that this compound represents an under-explored area of macrocyclic chemistry, and further research is needed to elucidate its properties and potential uses for researchers, scientists, and drug development professionals.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296586#1-4-8-11-tetrathiacyclotetradecane-iupac-name-and-structure\]](https://www.benchchem.com/product/b1296586#1-4-8-11-tetrathiacyclotetradecane-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com